molecular formula C12H17NO3S B7863258 1-(Toluene-4-sulfonyl)-piperidin-3-ol

1-(Toluene-4-sulfonyl)-piperidin-3-ol

Cat. No.: B7863258
M. Wt: 255.34 g/mol
InChI Key: BVJCEOSLVIARID-UHFFFAOYSA-N
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Description

1-(Toluene-4-sulfonyl)-piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, known for its stability and ease of removal

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Toluene-4-sulfonyl)-piperidin-3-ol can be synthesized through several methods. One common approach involves the tosylation of piperidine derivatives. For instance, the reaction of piperidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine can yield 1-tosylpiperidine. Subsequent hydroxylation at the third position can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of 1-tosylpiperidine-3-ol typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactions, which offer better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Toluene-4-sulfonyl)-piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Toluene-4-sulfonyl)-piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tosylpiperidine-3-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

1-(Toluene-4-sulfonyl)-piperidin-3-ol can be compared with other piperidine derivatives, such as:

    1-Tosylpiperidine: Lacks the hydroxyl group, making it less reactive in certain reactions.

    3-Hydroxypiperidine: Lacks the tosyl group, affecting its stability and reactivity.

    1-Benzylpiperidine-3-ol: Contains a benzyl group instead of a tosyl group, altering its chemical properties and applications.

The uniqueness of 1-tosylpiperidine-3-ol lies in the combination of the tosyl and hydroxyl groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(14)9-13/h4-7,11,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJCEOSLVIARID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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